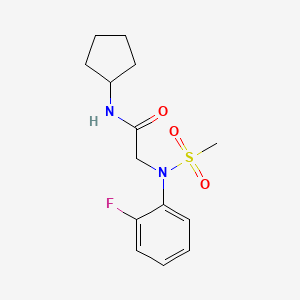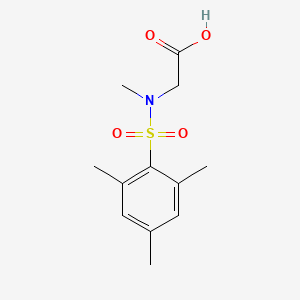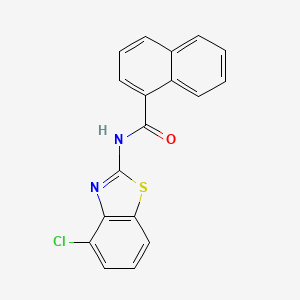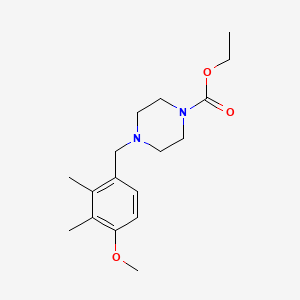
N~1~-cyclopentyl-N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~-cyclopentyl-N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT). This enzyme plays a crucial role in the breakdown of GABA, which is an inhibitory neurotransmitter in the central nervous system. By inhibiting GABA-AT, CPP-115 increases the levels of GABA in the brain, leading to enhanced GABAergic neurotransmission and potential therapeutic benefits.
Mecanismo De Acción
N~1~-cyclopentyl-N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide works by inhibiting GABA-AT, which is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, this compound increases the levels of GABA, which enhances GABAergic neurotransmission and may lead to therapeutic benefits.
Biochemical and physiological effects:
This compound has been shown to increase GABA levels in the brain, which may have a range of effects on neurotransmission and brain function. It has been suggested that this compound may have potential therapeutic benefits in conditions such as epilepsy, anxiety disorders, and substance use disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N~1~-cyclopentyl-N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide is its high selectivity for GABA-AT, which reduces the risk of off-target effects. However, one limitation is that it may not be effective in all individuals, as the response to GABAergic drugs can vary widely between individuals.
Direcciones Futuras
There are several potential future directions for research on N~1~-cyclopentyl-N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide. One area of interest is the development of more selective and potent GABA-AT inhibitors. Another area of research is the exploration of the therapeutic potential of this compound in other neurological and psychiatric disorders, such as depression and schizophrenia. Additionally, research on the long-term effects of this compound on brain function and behavior is needed to fully understand its potential therapeutic benefits.
Métodos De Síntesis
N~1~-cyclopentyl-N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide can be synthesized through a multi-step process involving several chemical reactions. The first step involves the preparation of N-cyclopentyl-N-(2-fluorophenyl)glycinamide, which is then converted to N-cyclopentyl-N-(2-fluorophenyl)-N-methylsulfonyl-glycinamide. This compound is then treated with sodium hydride and methyl iodide to yield this compound.
Aplicaciones Científicas De Investigación
N~1~-cyclopentyl-N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to increase GABA levels in the brain and enhance GABAergic neurotransmission, which may be beneficial in conditions such as epilepsy, anxiety disorders, and substance use disorders.
Propiedades
IUPAC Name |
N-cyclopentyl-2-(2-fluoro-N-methylsulfonylanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19FN2O3S/c1-21(19,20)17(13-9-5-4-8-12(13)15)10-14(18)16-11-6-2-3-7-11/h4-5,8-9,11H,2-3,6-7,10H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBUIZDHWKPAJHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NC1CCCC1)C2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5778611.png)
![6-{[4-(dimethylamino)-6-(1-piperidinyl)-1,3,5-triazin-2-yl]oxy}-2-methyl-3(2H)-pyridazinone](/img/structure/B5778618.png)
![N-cyclohexyl-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5778628.png)
![N-(2,5-dimethylphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5778638.png)
![3,4-dimethoxy-N'-{[(3-methoxyphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5778639.png)




![N-{[(5-methyl-2-pyridinyl)amino]carbonothioyl}-3-nitrobenzamide](/img/structure/B5778673.png)


